

# Application Note: Solid-Phase Extraction of Phenethylamines from Biological Fluids

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## Compound of Interest

Compound Name: Phenethylamine

Cat. No.: B048288

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Phenethylamines** are a class of compounds with a wide range of physiological and psychoactive effects. Accurate and reliable quantification of these compounds in biological fluids such as urine, blood, plasma, and serum is crucial for clinical diagnostics, forensic toxicology, and pharmaceutical research. Solid-phase extraction (SPE) has emerged as a robust and selective method for the sample preparation of **phenethylamines**, offering cleaner extracts and higher reproducibility compared to traditional liquid-liquid extraction.<sup>[1]</sup> This application note provides a detailed protocol for the solid-phase extraction of **phenethylamines** from biological fluids using mixed-mode cation exchange cartridges, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Experimental Protocol

This protocol is a comprehensive method for the extraction of a broad range of **phenethylamine** compounds, including amphetamine, methamphetamine, MDMA, and their analogs.

## Materials and Reagents

- SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Clean Screen® DAU, Bond Elut Certify)
- Methanol (LC-MS grade)
- Deionized Water
- 0.1 M Phosphate Buffer (pH 6.0)
- 0.1 M HCl
- Ethyl Acetate (LC-MS grade)
- Isopropyl Alcohol (IPA) (LC-MS grade)
- Ammonium Hydroxide (NH<sub>4</sub>OH)
- Internal Standard (IS) solution (e.g., d5-amphetamine)
- Nitrogen gas for evaporation
- Vortex mixer
- Centrifuge
- SPE vacuum manifold

#### Sample Preparation

- To 1-2 mL of the biological sample (urine, plasma, or serum), add the appropriate volume of the internal standard.[2]
- For plasma or serum samples, protein precipitation may be necessary. This can be achieved by adding trichloroacetic acid (10%) and centrifuging.[3][4]
- For urine samples, enzymatic hydrolysis with  $\beta$ -glucuronidase can be performed to release conjugated drugs.[1] Adjust the pH of the sample to approximately 6.0 with 0.1 M phosphate buffer.[5]

## Solid-Phase Extraction Procedure

- **Conditioning:** Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0).[\[2\]](#)[\[5\]](#) Do not allow the sorbent to dry between steps.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[\[2\]](#)
- **Washing:**
  - Wash the cartridge with 3 mL of deionized water.
  - Follow with a wash of 3 mL of 0.1 M HCl.[\[2\]](#)
  - Finally, wash with 3 mL of methanol to remove polar interferences.[\[2\]](#)
- **Drying:** Dry the SPE cartridge thoroughly under a vacuum of 80-100 psi for 5-10 minutes to remove any residual solvent.
- **Elution:** Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate/isopropyl alcohol/ammonium hydroxide (78:20:2 v/v/v).[\[2\]](#) Collect the eluate at a flow rate of 1-2 mL/minute.
- **Evaporation and Reconstitution:**
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[\[2\]](#) It is important to ensure all ammonium hydroxide is removed to prevent the formation of precipitates.[\[2\]](#)
  - Reconstitute the dried extract in a suitable solvent for the subsequent chromatographic analysis (e.g., 100 µL of ethyl acetate for GC-MS or a mobile phase-compatible solvent for LC-MS/MS).[\[6\]](#)

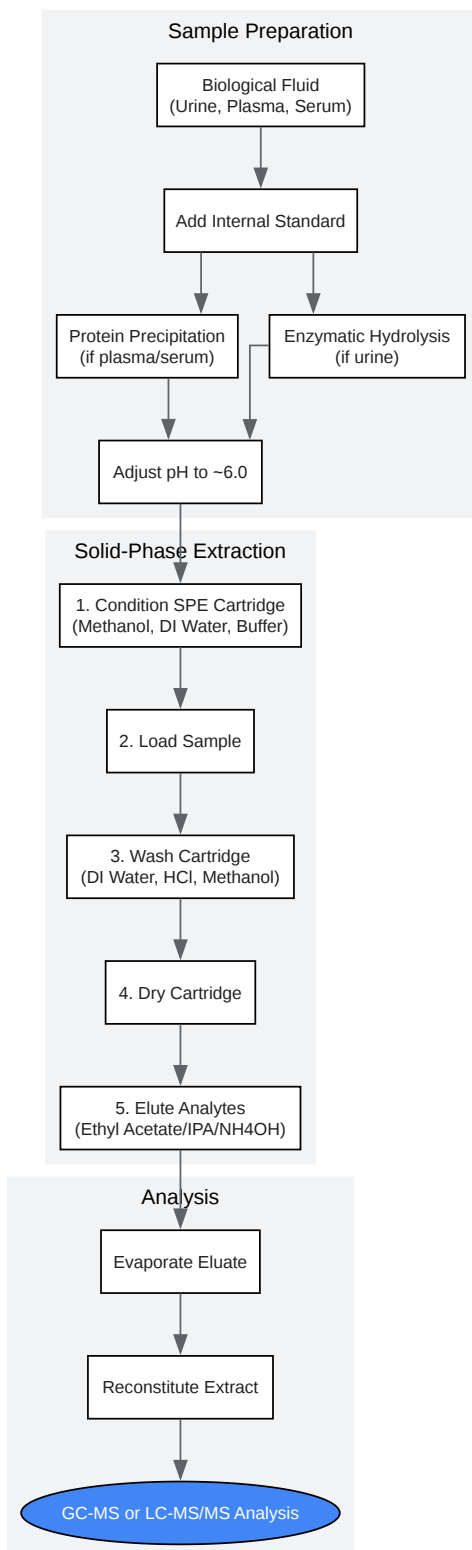
## Quantitative Data Summary

The following table summarizes the quantitative data for the extraction of various **phenethylamines** from biological fluids using solid-phase extraction.

Analyte	Biological Matrix	Recovery Rate (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Amphetamine	Plasma	46.35 - 84.46	1.0 ng/mL	5.0 ng/mL	<a href="#">[3]</a> <a href="#">[4]</a>
Methamphetamine	Urine	>86	0.03 µg/mL	-	<a href="#">[7]</a>
Amphetamine	Urine	>88	0.07 µg/mL	-	<a href="#">[7]</a>
(R)- $\alpha$ -phenylethylamine	Urine	55 - 62	-	-	<a href="#">[5]</a>
(S)- $\alpha$ -phenylethylamine	Urine	55 - 64	-	-	<a href="#">[5]</a>
(R)-amphetamine	Urine	78 - 82	-	-	<a href="#">[5]</a>
(S)-amphetamine	Urine	78 - 82	-	-	<a href="#">[5]</a>
Various Amphetamines	Blood	-	0.05 - 0.5 µg/L	2.5 µg/L	<a href="#">[8]</a>
Various Amphetamines	Urine	-	0.25 - 2.5 µg/L	25 µg/L	<a href="#">[8]</a>
$\beta$ -phenylethylamine	Plasma	94.1	100 pg/mL	-	<a href="#">[9]</a>

## Experimental Workflow Diagram

## Solid-Phase Extraction Workflow for Phenethylamines

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